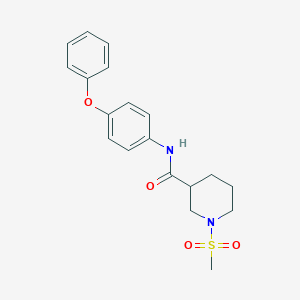
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide, also known as BMEB, is a chemical compound with potential applications in scientific research. BMEB belongs to the class of benzamides and is a derivative of the compound 2-methyl-4-bromoaniline.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide acts as a competitive antagonist of the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in dopamine neurotransmission, which can have various effects depending on the specific brain region and neural circuitry involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide depend on the specific experimental conditions and the brain region targeted. N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide has been shown to decrease dopamine neurotransmission in the striatum, which is a brain region involved in motor control and reward processing. N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide has also been shown to decrease cocaine self-administration in rats, suggesting a potential therapeutic application in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission compared to non-selective dopamine receptor antagonists. However, a limitation of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective manipulation of dopamine neurotransmission.
Orientations Futures
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide. One direction is to investigate the effects of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide on other brain regions and neural circuits involved in neurological and psychiatric disorders. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide. Additionally, the therapeutic potential of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide in addiction and other disorders could be further explored in preclinical and clinical studies.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide has potential applications in scientific research, particularly in the field of neuroscience. N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor involved in the regulation of dopamine neurotransmission. The dopamine D3 receptor has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-4-22-15-8-5-12(10-16(15)21-3)17(20)19-14-7-6-13(18)9-11(14)2/h5-10H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAIUSBRODALKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4391968.png)
![N,N-dimethylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B4391976.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4391988.png)

![methyl 4-chloro-2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}benzoate](/img/structure/B4392003.png)




![N'-[2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4392047.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)

